2-(2,4-二甲氧基苯基)-2-吡咯烷-1-基-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

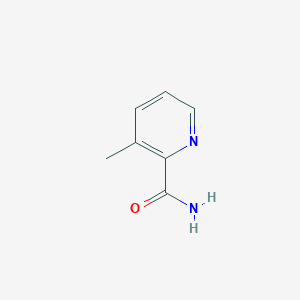

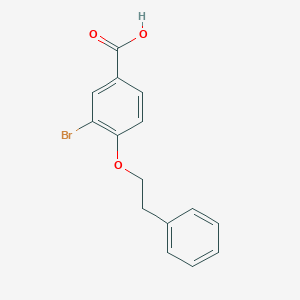

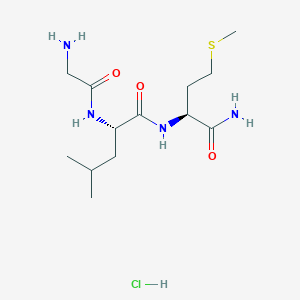

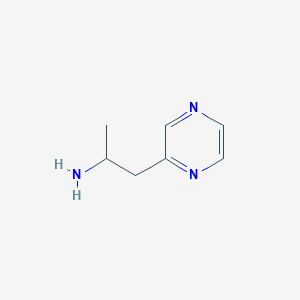

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of a similar compound, 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI), was achieved through a slow evaporation technique . Another method involved the isolation of R and S enantiomers of 1-(2,4-dimethoxyphenyl)ethan-1-amine from the racemate using di-O-benzoyltartaric acids as chiral auxiliaries .Molecular Structure Analysis

The crystal structure of DMPI was solved by single crystal X-ray diffraction analysis, revealing that it crystallizes in a triclinic structure . The molecular structure was further confirmed by 1H NMR and 13C NMR spectral studies .Chemical Reactions Analysis

A series of 2,4-dimethoxy phenyl chalcones were synthesized by Crossed-Aldol condensation of 2,4-dimethoxy phenyl and various substituted benzaldehydes . The completion of the reaction was monitored by thin layer .Physical And Chemical Properties Analysis

The linear optical studies of DMPI revealed that the grown crystal has a wide transparency range from 481 to 800 nm, suitable for opto-electronic and nonlinear optical applications . The luminescence spectrum of DMPI showed yellow emission radiation at 571 nm . TG/DTA analysis revealed that the grown crystal was thermally stable up to 232°C .科学研究应用

弗利霉素的杂环放大器

对杂环化合物的研究,包括与 2-(2,4-二甲氧基苯基)-2-吡咯烷-1-基-乙胺相关的化合物,已显示出放大弗利霉素(一种具有抗肿瘤特性的抗生素)作用的潜力。一项研究描述了各种化合物的合成,包括具有吡咯烷部分的化合物,以及它们对小鼠艾利希氏瘤的初步抗肿瘤结果,突出了该化合物在癌症研究中的潜力 (Aliano 等,1984)。

有机合成中的吡咯烷衍生物

与本化合物密切相关的吡咯烷衍生物已被用于合成 γ-氨基醇和进一步的吡咯烷结构。这展示了该化合物在创建具有多个手性中心的复杂有机结构方面的多功能性,为有机合成和潜在的药物开发做出了贡献 (Wang 等,2015)。

镇痛和抗炎活性

已合成出与 2-(2,4-二甲氧基苯基)-2-吡咯烷-1-基-乙胺 结构相似的化合物,并对其镇痛和抗炎活性进行了评估。这表明此类化合物有可能被开发成用于疼痛和炎症管理的新型治疗剂,重点是最大限度地减少神经毒性 (Massa 等,1989)。

催化和不对称合成

对与目标化合物具有相同官能团的手性合成子和吡啶亚胺配合物的研究,促进了催化活性和不对称合成的进步。这些研究有助于在化学制造中开发更有效和选择性的合成路线,特别是在生产对映体纯化合物方面 (Kumah 等,2019)。

旋光分离和手性应用

与 2-(2,4-二甲氧基苯基)-2-吡咯烷-1-基-乙胺相关的化合物的旋光分离导致了手性助剂和高效液相色谱 (HPLC) 固定相的开发。这对于分离对映异构体和生产光学活性化合物至关重要,这些化合物在包括药物和材料科学在内的各个领域都很重要 (Saigo,1985)。

作用机制

属性

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-11-5-6-12(14(9-11)18-2)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIZCIXMGABFTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)